![molecular formula C11H10Cl2N4OS B5184893 N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184893.png)
N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide often involves multi-step chemical processes. For instance, new derivatives of similar structures have been synthesized and their structures confirmed through mass spectrometry (MS), infrared (IR) spectroscopy, carbon-hydrogen-nitrogen (CHN) analysis, and proton nuclear magnetic resonance (^1H NMR) spectral data, showcasing the diversity in synthetic routes and the complexity of achieving specific molecular architectures (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of similar acetamide compounds has been detailed through various analytical techniques, including X-ray diffraction analysis, which provides crucial information about the spatial arrangement of atoms within a molecule and their conformational relationships. Such studies reveal the intricacies of molecular geometry and intermolecular interactions, essential for understanding the compound's behavior and reactivity (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives often result in the formation of complex structures with diverse biological activities. The reaction conditions, such as temperature, solvent, and reagents, significantly influence the yield and properties of the final products. These reactions enable the introduction of various functional groups, altering the compound's chemical behavior and interaction with biological targets (Ping, 2007).
Physical Properties Analysis
The physical properties of compounds, including melting points, solubility, and crystalline structure, are pivotal for their application in different domains. X-ray crystallography, among other techniques, aids in determining the solid-state structure, providing insights into the compound's stability and solubility characteristics. This information is crucial for the formulation of pharmaceuticals and materials science applications (Kataev et al., 2021).
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4OS/c1-17-6-14-16-11(17)19-5-9(18)15-10-7(12)3-2-4-8(10)13/h2-4,6H,5H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBQAUVYPMHXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
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